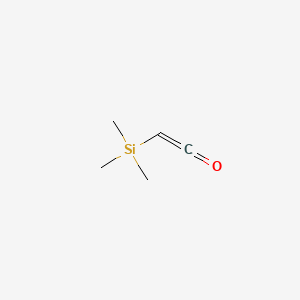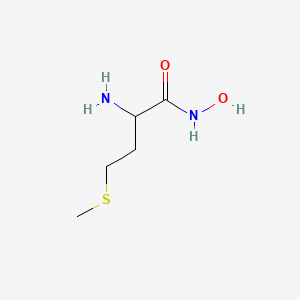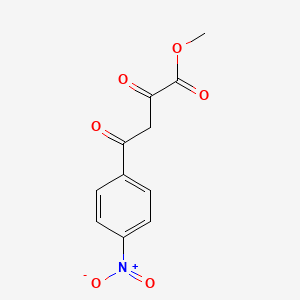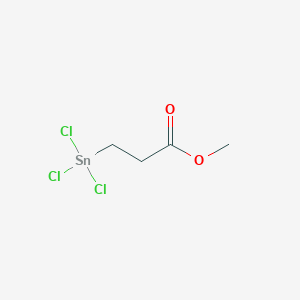
Ethenone, (trimethylsilyl)-
Overview
Description
Ethenone, (trimethylsilyl)-, also known as trimethylsilylketene, is an organic compound that features a trimethylsilyl group attached to a ketene functional group. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenone, (trimethylsilyl)-, can be synthesized through several methods. One common method involves the reaction of trimethylsilyl chloride with ketene in the presence of a base such as triethylamine. The reaction proceeds as follows: [ \text{CH}_2=C=O + \text{Cl-Si(CH}_3)_3 \rightarrow \text{CH}_2=C=O-Si(CH}_3)_3 + \text{HCl} ]
Another method involves the thermal dehydration of acetic acid at high temperatures (700–750 °C) in the presence of triethyl phosphate as a catalyst: [ \text{CH}_3COOH \rightarrow \text{CH}_2=C=O + \text{H}_2O ]
Industrial Production Methods
Industrial production of ethenone, (trimethylsilyl)-, typically involves large-scale thermal dehydration of acetic acid or the reaction of trimethylsilyl chloride with ketene. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethenone, (trimethylsilyl)-, undergoes various chemical reactions, including:
Addition Reactions: Reacts with H-acidic compounds to form acetic acid derivatives.
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of the trimethylsilyl group.
Common Reagents and Conditions
Addition Reactions: Common reagents include water, primary amines, and secondary amines. The reaction with water forms acetic acid, while reactions with amines form acetamides.
Substitution Reactions: Reagents such as trimethylsilyl chloride and bases like triethylamine are commonly used.
Major Products Formed
Acetic Acid: Formed from the reaction with water.
Acetamides: Formed from the reaction with primary or secondary amines.
Scientific Research Applications
Ethenone, (trimethylsilyl)-, has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including acetic acid derivatives and acetamides.
Polymer Chemistry: Employed in the synthesis of trimethylsiloxy-functionalized polymers through ring-opening metathesis polymerization.
Radical Reactions: Utilized in radical reductions and hydrosilylation reactions, providing high yields and selectivity under mild conditions.
Material Science: Applied in the development of advanced materials with specific properties, such as increased volatility and stability.
Mechanism of Action
The mechanism of action of ethenone, (trimethylsilyl)-, involves its reactivity with nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating specific reactions. The ketene functional group undergoes addition reactions with H-acidic compounds, forming acetic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
Ethenone (Ketene): The simplest member of the ketene class, with the formula ( \text{C}_2\text{H}_2\text{O} ).
Trimethylsilyl Chloride: A reagent used in the synthesis of trimethylsilylketene.
Trimethylsiloxy Compounds: Compounds containing the trimethylsiloxy group, used in various organic synthesis applications.
Uniqueness
Ethenone, (trimethylsilyl)-, is unique due to the presence of both the trimethylsilyl and ketene functional groups. This combination imparts specific reactivity and stability, making it valuable in organic synthesis and material science. The trimethylsilyl group enhances the volatility and stability of the compound, while the ketene group provides reactivity towards nucleophiles and electrophiles.
Properties
InChI |
InChI=1S/C5H10OSi/c1-7(2,3)5-4-6/h5H,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUIBRZEAWWIHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063285 | |
| Record name | Ethenone, (trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4071-85-6 | |
| Record name | 2-(Trimethylsilyl)ethenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4071-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethenone, 2-(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004071856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethenone, 2-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethenone, (trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Trimethylsilyl)ketene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B1594262.png)





